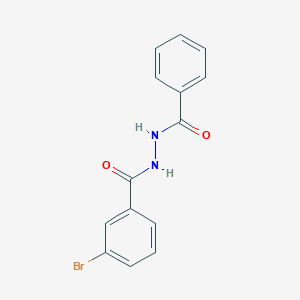

BENZOIC ACID, m-BROMO-, BENZOYLHYDRAZIDE

Overview

Description

Benzoic acid, m-bromo-, benzoylhydrazide is a chemical compound that has been widely used in scientific research. It is a derivative of benzoic acid and is commonly known as 3-bromo-N'-benzoylhydrazinecarboxamide. The compound has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism Of Action

The mechanism of action of benzoic acid, m-bromo-, benzoylhydrazide is not well understood. However, studies have shown that the compound has inhibitory effects on the growth of various microorganisms. The compound has been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans. The inhibitory effects of the compound are thought to be due to its ability to disrupt the cell membrane of microorganisms.

Biochemical and Physiological Effects

Benzoic acid, m-bromo-, benzoylhydrazide has been shown to have low toxicity in animal models. However, the compound has been shown to have mutagenic effects in bacterial assays. The compound has also been shown to have anti-inflammatory effects in animal models. The anti-inflammatory effects of the compound are thought to be due to its ability to inhibit the production of inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of using benzoic acid, m-bromo-, benzoylhydrazide in lab experiments is its availability. The compound is commercially available and can be easily synthesized using simple methods. Another advantage of using the compound is its low toxicity, which makes it safe to use in lab experiments.

One of the limitations of using benzoic acid, m-bromo-, benzoylhydrazide in lab experiments is its limited solubility in water. The compound is only sparingly soluble in water, which can limit its use in aqueous-based experiments. Another limitation of using the compound is its mutagenic effects, which can limit its use in certain types of experiments.

Future Directions

There are several future directions for research on benzoic acid, m-bromo-, benzoylhydrazide. One of the future directions is the synthesis of novel derivatives with improved biological activity. Another future direction is the study of the mechanism of action of the compound. The development of analytical methods for the determination of the compound and related compounds in drugs is also a future direction for research. Finally, the use of the compound as a probe for studying protein-ligand interactions is another future direction for research.

Scientific Research Applications

Benzoic acid, m-bromo-, benzoylhydrazide has been used in various fields of scientific research. In medicinal chemistry, the compound has been used as a starting material for the synthesis of various bioactive molecules. For instance, it has been used to synthesize novel benzoylhydrazide derivatives with potential anti-tuberculosis activity. The compound has also been used in the synthesis of novel anti-cancer agents.

In biochemistry, benzoic acid, m-bromo-, benzoylhydrazide has been used as a probe to study the interaction between proteins and ligands. The compound has been used to study the binding of ligands to the active site of enzymes such as carbonic anhydrase. The compound has also been used as a fluorescent probe to study the interaction between proteins and DNA.

In pharmacology, benzoic acid, m-bromo-, benzoylhydrazide has been used as a reference compound for the development of analytical methods for the determination of related compounds in drugs. The compound has also been used as a standard for the determination of impurities in drugs.

properties

CAS RN |

73713-56-1 |

|---|---|

Product Name |

BENZOIC ACID, m-BROMO-, BENZOYLHYDRAZIDE |

Molecular Formula |

C14H11BrN2O2 |

Molecular Weight |

319.15 g/mol |

IUPAC Name |

N'-benzoyl-3-bromobenzohydrazide |

InChI |

InChI=1S/C14H11BrN2O2/c15-12-8-4-7-11(9-12)14(19)17-16-13(18)10-5-2-1-3-6-10/h1-9H,(H,16,18)(H,17,19) |

InChI Key |

PUNMNEKYOYAYSP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Br |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Br |

Other CAS RN |

73713-56-1 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

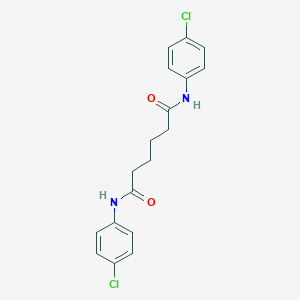

![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea](/img/structure/B185499.png)

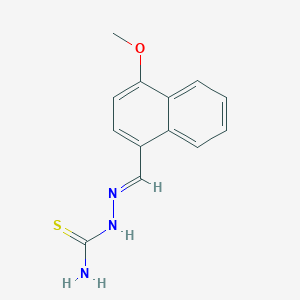

![[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B185513.png)

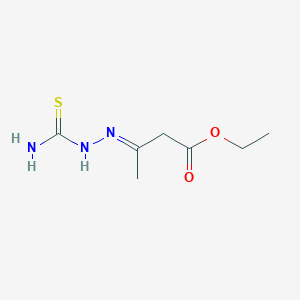

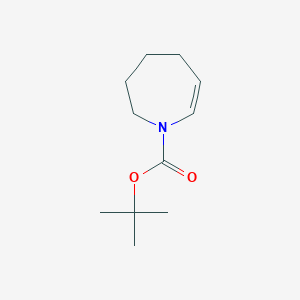

![Benzamide, 4-chloro-N-[[(4-methoxyphenyl)amino]thioxomethyl]-](/img/structure/B185515.png)

![[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B185519.png)